molecular formula C26H24N8O2 B611992 Tucatinib CAS No. 937263-43-9

Tucatinib

Cat. No. B611992
M. Wt: 480.53
InChI Key: SDEAXTCZPQIFQM-UHFFFAOYSA-N
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Description

Tucatinib is a medication used in combination with trastuzumab and capecitabine to treat metastatic HER2-positive breast cancer (cancer that has already spread including the brain) or whose cancer cannot be removed by surgery in patients who have received one or more anti-HER2 breast cancer treatments .


Synthesis Analysis

Tucatinib has been synthesized through various methods. One such method involves three key intermediates. The first of these, 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was prepared on a 100 g scale in 33% yield over five steps and 99% purity . Another method involves an addition-cyclization sequence that delivered aminoquinazoline .


Molecular Structure Analysis

The gross structural features of Tucatinib and its reactivity and wave function properties have been studied using computational simulations. Density functional theory was used to optimize the ground state geometry of the molecule .


Chemical Reactions Analysis

Tucatinib’s reactivity and wave function properties have been analyzed using computational simulations. Various intermolecular and intermolecular interactions are analyzed and reaction sites for attacking electrophiles and nucleophiles identified .


Physical And Chemical Properties Analysis

Tucatinib’s physical and chemical properties have been analyzed using computational simulations. It has good HOMO-LUMO values, which show good chemical parameters energy gap, ionization energy, electron affinity, global hardness, global softness, chemical potentials, electronegativity, electrophilicity index, and nucleophilicity index .

Scientific Research Applications

  • Treatment of HER2-Positive Breast Cancer : Tucatinib has been developed primarily for treating HER2-positive breast cancer. It's an oral, small molecule, selective HER2 inhibitor showing effectiveness in treating unresectable or metastatic HER2-positive breast cancer (Lee, 2020).

  • Combination with Capecitabine and Trastuzumab : Tucatinib, in combination with capecitabine and trastuzumab, has been studied for advanced HER2-positive metastatic breast cancer, including cases with brain metastases. This combination has shown acceptable toxicity and preliminary anti-tumor activity (Murthy et al., 2018).

  • Preclinical Characterization in HER2-Amplified Xenograft and CNS Implanted Tumors : Tucatinib has demonstrated potency in inhibiting HER2-mediated signaling pathways in preclinical models, with effectiveness against HER2+ breast cancer xenograft and brain metastasis models (Olson et al., 2020).

  • Effectiveness in Patients with Brain Metastases : Clinical trials have shown that tucatinib significantly improves progression-free survival and overall survival in HER2-positive breast cancer patients with brain metastases (Lin et al., 2020).

  • Impact on Renal Transporters : Research indicates that tucatinib inhibits renal transporters OCT2 and MATE, affecting serum creatinine levels, although without significant impact on renal function (Topletz-Erickson et al., 2020).

  • Combination with Trastuzumab in HER2-Positive Metastatic Breast Cancer : Studies have shown the benefits of combining tucatinib with trastuzumab and capecitabine in treating heavily pretreated HER2-positive metastatic breast cancer (Murthy et al., 2019).

  • Bioanalysis to Support Clinical Pharmacokinetic Analysis : Tucatinib's plasma concentrations for pharmacokinetic analysis have been quantified using various methods across different laboratories, contributing to its clinical development (Meyer et al., 2023).

  • Inhibition of CYP3A, CYP2C8, and P-gp-Mediated Elimination : Tucatinib is metabolized primarily by CYP2C8 and to a lesser extent via CYP3A, and it also exhibits inhibition of these enzymes and the P-gp transporter (Topletz-Erickson et al., 2020).

  • Pharmacokinetic Analyses in CSF and Plasma : Tucatinib and its metabolite have been analyzed in the cerebrospinal fluid and plasma to assess its bioavailability and efficacy in treating leptomeningeal metastasis in HER2 positive breast cancer (Stringer-Reasor et al., 2021).

  • Phase I Dose-Escalation Trial with Trastuzumab : A phase I study of tucatinib with trastuzumab has shown its tolerability and preliminary evidence of efficacy in patients with HER2-positive brain metastases (Metzger et al., 2020).

  • SGNTUC-019 Phase 2 Basket Study : Tucatinib is being investigated as a therapy for metastatic urothelial cancer, gastric cancer, and other GI tumors, showing potential beyond breast cancer applications (Galsky et al., 2022).

  • Preclinical Activity in Solid Tumor Models : Tucatinib's preclinical properties have been extensively studied, demonstrating its effectiveness in inhibiting HER2 kinase activity and its selectivity for HER2 over EGFR (Kulukian et al., 2020).

  • MOUNTAINEER Trial for HER2 Amplified Metastatic Colorectal Cancer : Tucatinib, in combination with trastuzumab, has shown promise in treating HER2 amplified metastatic colorectal cancer, addressing a significant need in this patient population (Strickler et al., 2019).

  • Metabolism of Tucatinib in Human Liver Fractions : Studies on tucatinib's metabolism indicate primary involvement of cytochrome P450 (CYP) 2C8, with minor contributions from CYP3A and aldehyde oxidase (Latham et al., 2021).

  • Phase 2 Trial of Tucatinib Plus Trastuzumab Deruxtecan : Ongoing trials are assessing the efficacy and safety of tucatinib in combination with trastuzumab deruxtecan in patients with HER2+ locally advanced or metastatic breast cancer, including those with brain metastases (Krop et al., 2022).

  • MOUNTAINEER-02 Phase II/III Study : This study is evaluating tucatinib in combination with trastuzumab, ramucirumab, and paclitaxel in previously treated HER2+ gastric or gastroesophageal junction adenocarcinoma, expanding its application beyond breast cancer (Strickler et al., 2021).

Safety And Hazards

Tucatinib may cause harm if swallowed. It may cause serious eye irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs and may cause damage to organs through prolonged or repeated exposure . It should be avoided inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Future Directions

Tucatinib has shown promise in the treatment of HER2-positive cancers and has significant combined activity with approved and novel breast cancer–targeted therapies . Further clinical investigations of Tucatinib as a combination partner for other novel and approved targeted therapies for HER2-driven malignancies are supported .

properties

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEAXTCZPQIFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027958
Record name Tucatinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism.
Record name Tucatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11652
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Product Name

Tucatinib

CAS RN

937263-43-9
Record name N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucatinib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tucatinib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCATINIB
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine was synthesized from 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea (322 g) in THF (3 L) at 0° C. Water (10 L) was added, and the solution was allowed to stir for 1 hour, at which point the material oiled out. The organics were then extracted into ethyl acetate (3×5000 mL), combined and washed with water (2×5000 mL) and brine (2×5000 mL). The organics were dried by rotoevaporation, and the material was concentrated to an oil. The oil was observed to solidify at room temperature to yield Form E.

Synthesis routes and methods II

Procedure details

The synthesis of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine is described in WO 2007/059257. Generally, N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine may be prepared by coupling (E)-N′-(2-cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide with 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in isopropyl acetate:acetic acid (65:35 v/v) at 45° C. to yield 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea. The 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea may then be agitated in tetrahydrofuran under basic conditions (2.5N NaOH), followed by the addition of p-toluenesulfonyl chloride. Water may then be charged to yield N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine as a mixture of polymorphs (generally a mixture containing one or more of Form C, Form G hemi-THF, Form G mono-THF, Form M or Form P). The final crystallizations or isolations will determine the polymorphic form, which are further detailed in the Examples section.
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Citations

For This Compound
4,160
Citations
RK Murthy, S Loi, A Okines, E Paplomata… - … England Journal of …, 2020 - Mass Medical Soc
… at 1 year was 24.9% in the tucatinib-combination group and 0% in … Common adverse events in the tucatinib group included … were more common in the tucatinib-combination group than …
Number of citations: 936 www.nejm.org
T Stinchcombe, BJ Monk, AFC Okines, PR Pohlmann… - 2021 - ascopubs.org
TPS3151 Background: Tucatinib (TUC) is a highly selective HER2-directed TKI approved in combination with trastuzumab (Tras) and capecitabine (Cape) for HER2 overexpressed/…
Number of citations: 3 ascopubs.org
MD Galsky, J Ramos, Q Tan, EY Yu - 2022 - ascopubs.org
… , tucatinib + trastuzumab warrants further evaluation. SGNTUC-019 (NCT04579380) is a multi-cohort, open-label, international Phase 2 study evaluating tucatinib + … receive tucatinib 300 …
Number of citations: 1 ascopubs.org
R Murthy, VF Borges, A Conlin, J Chaves… - The lancet …, 2018 - thelancet.com
… The results of this study build upon previously published clinical data of tucatinib as a single agent, and confirm that the combination of tucatinib with capecitabine and trastuzumab has …
Number of citations: 170 www.thelancet.com
B Monk, F **, J Ramos, Q Tan… - Gynecologic …, 2023 - gynecologiconcology-online.net
… Tucatinib, a highly selective human epidermal growth factor … Tucatinib is being further investigated in combination with … , dual targeting with tucatinib and trastuzumab showed superior …
J Strickler, A Cercek, S Siena, T André… - Annals of …, 2022 - annalsofoncology.org
… The trial initially consisted of a single cohort (Cohort A) to be treated with tucatinib (300 mg … 4: 3 to receive tucatinib+ trastuzumab (Cohort B) or tucatinib monotherapy (Cohort C). The …
Number of citations: 24 www.annalsofoncology.org
EY Yu, F **, J Ramos, Q Tan, MD Galsky - 2023 - ascopubs.org
… tucatinib plus trastuzumab warrants further evaluation. SGNTUC-019 (NCT04579380) is a multi-cohort, open-label, phase 2 study evaluating tucatinib … Patients will receive tucatinib 300 …
Number of citations: 0 ascopubs.org
S Peterson, R Rosler, K Klucher - Cancer Research, 2020 - AACR
… tucatinib alone and in combination with trastuzumab in multiple HER2 mutant driven PDX models. Tucatinib … point mutations and the potency of tucatinib was evaluated in each of these …
Number of citations: 2 aacrjournals.org
M Shah, S Wedam, J Cheng, MH Fiero, H **a, F Li… - Clinical Cancer …, 2021 - AACR
… On April 17, 2020, the FDA approved tucatinib in combination with trastuzumab and … to receive tucatinib or placebo with trastuzumab and capecitabine. Tucatinib demonstrated efficacy …
Number of citations: 46 aacrjournals.org
EY Yu, V Kang, LN Walker, MD Galsky - 2021 - ascopubs.org
TPS499 Background: Tucatinib (TUC), a highly selective HER2-directed TKI recently approved for HER2 overexpressed/amplified (HER2+) metastatic breast cancer, is being developed …
Number of citations: 2 ascopubs.org

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